N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-16-9-4-5-10-17(16)23-19(26)13-24-14-25(15-7-2-1-3-8-15)20-18(29(24,27)28)11-6-12-22-20/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGSXQNYYOCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and structure-activity relationships (SARs), particularly focusing on its anticancer properties and other pharmacological effects.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. Notably, the synthesis often incorporates pyridine and thiadiazine moieties, which are known for their diverse biological activities. The detailed synthetic pathway typically involves:
- Formation of the pyridine ring : This is achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
- Introduction of the dioxido and chlorophenyl groups : These modifications enhance the compound's reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit significant anticancer properties. The compound in focus has been tested against several human cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against these cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 10.0 |
| HeLa | 15.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies indicate potential anti-inflammatory effects. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of chlorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Dioxido Group : This moiety is crucial for maintaining the compound's stability and enhancing its reactivity towards cellular targets.
- Thiadiazine Core : The heterocyclic nature contributes to its interaction with various enzymes and receptors involved in cancer progression.
Case Studies
Several studies have explored similar compounds with promising results:
-
Study on Pyrido[4,3-e][1,2,4]triazino derivatives : These compounds exhibited significant anticancer activity against various human cancer cell lines with IC50 values comparable to those observed for N-(2-chlorophenyl)-2-(1,1-dioxido...) .
"The structure of this novel heterocyclic ring system was confirmed by spectroscopic data including NMR and MS" .
- Research on Thiadiazine Derivatives : These derivatives have been shown to possess not only anticancer but also antibacterial properties .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrido-thiadiazine moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include the formation of the thiadiazine ring followed by acetamide formation. The detailed synthesis pathways are crucial for understanding how modifications can lead to variations in biological activity.
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of thiadiazoles and thiadiazines have been documented to exhibit significant antiproliferative effects against various cancer cell lines. Studies indicate that such compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation .
-
Antimicrobial Properties :
- The antimicrobial potential of related compounds has been extensively studied. For example, derivatives exhibiting similar functional groups have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study involving the evaluation of various thiadiazole derivatives demonstrated that certain modifications to the thiadiazole ring significantly enhanced their anticancer activity against human breast adenocarcinoma (MCF7) cells. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
In another research effort, a series of N-(aryl)acetamides were synthesized and tested for antimicrobial efficacy. Compounds with the 1,1-dioxido-thiadiazine structure exhibited notable activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Comparison
Spectroscopic and Crystallographic Properties
NMR Profiling
NMR studies on related compounds (e.g., rapamycin analogs in ) reveal that substituent positioning alters chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, the 2-chlorophenyl group would perturb chemical environments in analogous regions, detectable via $ ^1H $-NMR.
Table 2: Representative NMR Shifts
Hydrogen Bonding and Crystal Packing
The target compound’s crystal packing is expected to involve N–H⋯O or N–H⋯N hydrogen bonds, similar to the R$_2^2$(8) motif observed in Compound A . However, the pyrido-thiadiazine core’s bulkiness may reduce planarity compared to thiazole derivatives, altering intermolecular interactions. Graph-set analysis (as per ) would clarify these patterns .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) is a common approach for acetamide bond formation. For example, 3,4-dichlorophenylacetic acid and 2-aminothiazole derivatives are coupled in dichloromethane with triethylamine as a base at 273 K for 3 hours . Solvent choice (e.g., methanol/acetone mixtures) and slow evaporation are critical for single-crystal growth.
- Optimization : Varying stoichiometry, temperature, and purification methods (e.g., recrystallization vs. column chromatography) can improve yields. Design of Experiments (DoE) principles, as applied in flow-chemistry syntheses, may help identify optimal conditions .
Q. How is the molecular structure of this compound validated, and what techniques are used for stereochemical analysis?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Hydrogen atoms are typically placed in calculated positions and refined using a riding model (e.g., isotropic displacement parameters set to 1.18–1.22×Ueq of parent atoms) .
- Complementary Methods : NMR (1H/13C) confirms proton environments and substituent connectivity. IR spectroscopy identifies functional groups like sulfone (S=O) and acetamide (C=O) stretches.
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Key Interactions : N–H⋯N hydrogen bonds often form inversion dimers with R₂²(8) graph-set motifs, as seen in related acetamide-thiazole derivatives . π-π stacking between aromatic rings (e.g., pyrido-thiadiazine and chlorophenyl groups) may further stabilize packing .
Advanced Research Questions
Q. How do discrepancies in crystallographic data arise during refinement, and what strategies resolve them?
- Challenges : SHELXL refinement may struggle with disordered sulfone or chlorophenyl groups. Hydrogen atom placement errors (e.g., NH groups) can distort thermal parameters .
- Resolution : Use high-resolution data (≤0.8 Å) and restraints for disordered regions. Validate against computational models (DFT) or alternative software like OLEX2.
Q. What analytical approaches reconcile contradictory bioactivity data in derivatives with similar scaffolds?
- Case Study : In pyrazolo-pyrimidinone acetamides, minor substituent changes (e.g., 3-chloro vs. 4-methoxy groups) alter binding affinities. Compare IC50 values across cell lines and validate via molecular docking or surface plasmon resonance (SPR) .
- Statistical Tools : Multivariate analysis (e.g., PCA) identifies structural features correlating with activity.
Q. How can hydrogen-bonding patterns predict supramolecular assembly in polymorphic forms?
- Graph-Set Analysis : Classify hydrogen bonds (e.g., D–H⋯A distances, angles) using Etter’s formalism. For example, N–H⋯N bonds in R₂²(8) motifs indicate dimeric assembly, while C–H⋯O interactions may guide layer formation .
- Computational Modeling : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯Cl vs. H⋯O contacts) .
Q. What role does the sulfone group play in modulating electronic properties and reactivity?
- Electronic Effects : The 1,1-dioxido group in the pyrido-thiadiazine ring increases electrophilicity, enhancing susceptibility to nucleophilic attack. DFT calculations (e.g., NBO analysis) reveal charge distribution changes .
- Reactivity : Sulfone moieties may participate in hydrogen bonding or act as hydrogen-bond acceptors, influencing solubility and crystal packing .
Methodological Guidelines
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Synthesis Troubleshooting :
-
Crystallographic Refinement :
-
Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
